molecular formula C11H13NO3 B1309271 Ethyl [(3-methylphenyl)amino](oxo)acetate CAS No. 17738-79-3

Ethyl [(3-methylphenyl)amino](oxo)acetate

Cat. No.: B1309271
CAS No.: 17738-79-3
M. Wt: 207.23 g/mol
InChI Key: QXPRZYLYGVIPFZ-UHFFFAOYSA-N
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Description

Ethyl (3-methylphenyl)aminoacetate (CAS: 17738-79-3) is an oxoacetate derivative with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. Structurally, it consists of an ethyl ester group linked to an oxoacetate backbone, which is further substituted with a 3-methylphenylamino moiety (SMILE: CCOC(=O)C(=O)Nc1cccc(C)c1) . This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs), fine chemicals, and agrochemicals. Its high purity (>99%) and stability under ambient storage conditions make it a versatile reagent in medicinal chemistry and synthetic organic research .

Analytical characterization includes techniques such as HPLC, GC-MS, NMR, and FTIR, ensuring compliance with pharmacopeial standards (USP, BP, Ph. Eur.) .

Preparation Methods

Detailed Preparation Procedure

Synthesis Using Ethyl 2-Bromoacetate and 3-Methylaniline

A representative procedure is as follows:

Step Description
1 Dissolve ethyl 2-bromoacetate (2 mmol) and 3-methylaniline (2 mmol) in 5 mL of tetrahydrofuran (THF).
2 Add potassium carbonate (6 mmol) as a base to the reaction mixture.
3 Reflux the mixture for 24 hours under stirring.
4 After completion, dilute the reaction mixture with ethyl acetate.
5 Wash the organic phase with water and brine to remove inorganic salts.
6 Dry the organic layer over magnesium sulfate (MgSO4).
7 Concentrate under reduced pressure to obtain crude product.
8 Purify the crude product by flash column chromatography using ethyl acetate/hexane (1:5) as eluent.
9 Collect ethyl 2-(3-methylanilino)-2-oxoacetate as a pale solid or oil with typical yields around 94%.

This method was reported with a high yield of 94% and confirmed by ^1H NMR analysis, indicating the successful formation of the target compound.

Alternative Method Using Ethyl Chlorooxoacetate and 3-Methylaniline

  • The reaction can also be performed using ethyl chlorooxoacetate and 3-methylaniline in the presence of pyridine as a base and solvent.
  • The reaction is typically carried out at 0–20 °C to control the rate and avoid side reactions.
  • After completion, the mixture is worked up by extraction and purification similar to the above method.
  • This approach is documented in related syntheses of similar amino oxoacetate esters and provides comparable yields and purity.

Reaction Mechanism Insights

The reaction mechanism involves nucleophilic attack by the amino group of 3-methylaniline on the electrophilic carbonyl carbon of the halogenated oxoacetate ester. The halogen (bromo or chloro) acts as a leaving group, facilitating the formation of the amide bond. The base (K2CO3 or pyridine) neutralizes the released acid (HBr or HCl), driving the reaction forward.

Analytical and Purity Data

  • Yield: Typically 90–95% under optimized conditions.
  • Purity: Confirmed by High Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS), and Gas Chromatography-Mass Spectrometry (GCMS).
  • Characterization: ^1H NMR, ^13C NMR, and IR spectroscopy confirm the structure.
  • Molecular Weight: 207.23 g/mol
  • CAS Number: 17738-79-3

Summary Table of Preparation Methods

Method Starting Materials Base Solvent Conditions Yield (%) Notes
Method A Ethyl 2-bromoacetate + 3-methylaniline K2CO3 THF Reflux 24 h 94 High yield, simple workup
Method B Ethyl chlorooxoacetate + 3-methylaniline Pyridine DCM 0–20 °C, stirring ~90 Controlled temperature, mild conditions

Research Findings and Optimization

  • The use of potassium carbonate in THF under reflux conditions is the most commonly reported and efficient method for synthesizing ethyl (3-methylphenyl)aminoacetate with high yield and purity.
  • Lower temperatures and pyridine as solvent/base can reduce side reactions and improve selectivity but may require longer reaction times.
  • Purification by flash chromatography ensures removal of unreacted starting materials and by-products, yielding analytically pure compound suitable for further applications.
  • Analytical methods such as LCMS and HPLC are essential for confirming the identity and purity of the product.

Scientific Research Applications

Ethyl (3-methylphenyl)aminoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Ethyl (3-methylphenyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amine or acid, which then exerts its biological effects. The compound may also participate in covalent bonding with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (3-methylphenyl)aminoacetate belongs to a broader class of N-aryl oxoacetate esters, which exhibit variations in substituents on the phenyl ring or ester group. Below is a comparative analysis with key analogues:

Substituent Position and Electronic Effects

Ethyl (3-Fluoro-4-methylphenyl)aminoacetate (CAS: 69066-06-4)

  • Molecular Formula: C₁₁H₁₂FNO₃
  • Molecular Weight : 225.22 g/mol
  • This substitution may influence pharmacokinetic properties, such as membrane permeability .

Ethyl (2-Methoxyphenyl)aminoacetate (CAS: 7267-26-7)

  • Molecular Formula: C₁₁H₁₃NO₄
  • Molecular Weight : 223.23 g/mol
  • However, steric hindrance at the ortho position could reduce reactivity in coupling reactions .

Steric and Functional Group Modifications

Ethyl 2-((1,1-Dioxidotetrahydro-3-thiophenyl)methylamino)-2-oxoacetate (CAS: 1235389-16-8)

  • Molecular Formula: C₉H₁₃NO₅S
  • Molecular Weight : 259.27 g/mol
  • Key Difference : The tetrahydrothiophene sulfone group introduces a rigid, polar scaffold, which may enhance binding affinity in enzyme inhibition studies (e.g., LpxH inhibitors) compared to aromatic analogues .

Ethyl 2-(3-Chlorophenyl)-2-oxoacetate (CAS: 62123-73-3)

  • Molecular Formula : C₁₀H₉ClO₃
  • Molecular Weight : 212.63 g/mol
  • This contrasts with the methyl group in the parent compound, which offers steric bulk without significant electronic effects .

Physicochemical Properties

Property Ethyl (3-methylphenyl)aminoacetate Ethyl (3-Fluoro-4-methylphenyl)aminoacetate Ethyl 2-(3-Chlorophenyl)-2-oxoacetate
LogP ~1.8 (predicted) ~2.1 (higher due to fluorine) ~2.5 (chlorine increases lipophilicity)
Aqueous Solubility Low (ester group) Moderate (fluorine enhances polarity) Low
Thermal Stability Stable up to 150°C Similar Decomposes above 120°C

Biological Activity

Ethyl (3-methylphenyl)aminoacetate is an organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for various biological activities, including its role in enzyme-catalyzed reactions and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of Ethyl (3-methylphenyl)aminoacetate, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

Ethyl (3-methylphenyl)aminoacetate has the following chemical structure:

  • Chemical Formula : C12H13NO3
  • Molecular Weight : 219.24 g/mol

The compound consists of an ethyl ester group attached to a 3-methylphenyl amino group, which contributes to its reactivity and biological interactions.

The biological activity of Ethyl (3-methylphenyl)aminoacetate is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Key mechanisms include:

  • Hydrolysis : The ester group can undergo hydrolysis to release active amines or acids, which may exert biological effects.
  • Enzyme Interaction : The compound can serve as a substrate in enzyme-catalyzed reactions, influencing metabolic pathways.
  • Covalent Bonding : It may form covalent bonds with target proteins, modulating their activity and potentially leading to therapeutic effects.

Antimicrobial and Anticancer Properties

Research indicates that Ethyl (3-methylphenyl)aminoacetate exhibits promising antimicrobial and anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (µM) Effect
LNCaP10.20Antiproliferative
PC-33.29Cytotoxic
T47-D1.33Significant cell death

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer cells .

Enzyme Inhibition Studies

Ethyl (3-methylphenyl)aminoacetate has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it has shown inhibitory effects on enzymes associated with cancer metabolism, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Study on Anticancer Activity :
    A study explored the cytotoxic effects of Ethyl (3-methylphenyl)aminoacetate on T47-D breast cancer cells. The results indicated that treatment with the compound led to increased apoptosis rates compared to untreated controls. Fluorescence microscopy revealed a higher ratio of propidium iodide (PI) staining, indicating cell death .
  • Enzyme-Catalyzed Reactions :
    In another study, the compound was utilized as a substrate in enzyme assays to investigate its role in metabolic pathways. The results demonstrated that Ethyl (3-methylphenyl)aminoacetate could be effectively transformed by various enzymes, highlighting its utility in biochemical research.

Comparison with Similar Compounds

Ethyl (3-methylphenyl)aminoacetate can be compared with other similar compounds based on their chemical structure and biological activity:

Compound Name Chemical Structure Biological Activity
Ethyl AcetateC4H8O2Solvent; low biological activity
Methyl AcetateC3H6O2Solvent; low biological activity
Ethyl BenzoateC9H10O2Moderate antimicrobial properties
Ethyl (3-fluoro-4-methylphenyl)aminoacetateC12H12FNO3Investigated for anticancer properties

Ethyl (3-methylphenyl)aminoacetate stands out due to its enhanced reactivity and potential for forming complex structures that interact with biological targets more effectively than simpler esters.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Ethyl (3-methylphenyl)aminoacetate?

  • Answer: The compound can be synthesized via coupling reactions using diazoacetate intermediates. For example, a procedure involving (3-methylphenyl)diazoacetate and aryl halides (e.g., 4-iodobenzonitrile) under palladium catalysis yields derivatives with high efficiency (64% yield) . Key steps include refluxing in anhydrous solvents (e.g., THF) and purification via column chromatography.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Answer:

  • IR Spectroscopy: Look for characteristic carbonyl (C=O) stretches near 1725 cm⁻¹ and aromatic C-N vibrations around 1280 cm⁻¹ .
  • NMR: The ethyl ester group appears as a triplet (~1.3 ppm for CH₃) and quartet (~4.2 ppm for CH₂) in 1H^1H-NMR. Aromatic protons from the 3-methylphenyl group resonate as multiplet signals in the 6.8–7.4 ppm range .

Q. What are the critical intermediates in the synthesis of this compound?

  • Answer: Key intermediates include (3-methylphenyl)diazoacetate and aryl halides (e.g., 4-iodobenzonitrile). These react via transition-metal-catalyzed cross-coupling to form the α-ketoester backbone .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Answer: Conduct accelerated stability studies:

  • pH Stability: Test in buffered solutions (pH 3–9) at 25°C, monitoring degradation via HPLC.
  • Thermal Stability: Heat samples to 40–60°C and analyze for ester hydrolysis or keto-enol tautomerism using 1H^1H-NMR .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected decarboxylation) be resolved during characterization?

  • Answer: If IR data lack ester C=O stretches (e.g., 1725 cm⁻¹), consider unintended decarboxylation. For example, Lawesson’s reagent may induce cyclization, leading to thiazole derivatives instead of the expected product. Confirm via mass spectrometry (e.g., loss of CO₂ fragment, Δm/z = -44) and compare with literature precedents .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Answer: Density-functional theory (DFT) can model frontier molecular orbitals to identify reactive sites. For instance, the α-keto group’s electrophilicity can be quantified via Fukui indices. Validate predictions experimentally using oxidizing agents (e.g., KMnO₄) or nucleophiles (e.g., amines) .

Q. How does molecular geometry influence the compound’s hydrogen-bonding interactions in crystal packing?

  • Answer: X-ray crystallography reveals N–H···O and C–H···O hydrogen bonds stabilizing the lattice. For example, the ethyl ester’s carbonyl oxygen participates in hydrogen bonding with adjacent NH groups, affecting solubility and melting point .

Q. What strategies mitigate side reactions (e.g., dimerization) during large-scale synthesis?

  • Answer:

  • Temperature Control: Maintain low temperatures (-70°C) during enolate formation to prevent aggregation .
  • Protecting Groups: Use tert-butyl esters (e.g., BrCH₂COOtBu) to shield reactive α-positions during coupling steps .

Properties

IUPAC Name

ethyl 2-(3-methylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPRZYLYGVIPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396950
Record name ethyl [(3-methylphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17738-79-3
Record name Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17738-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl [(3-methylphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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